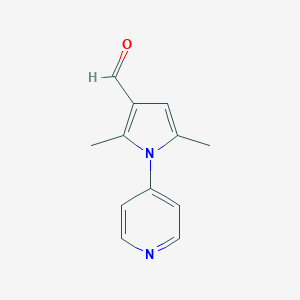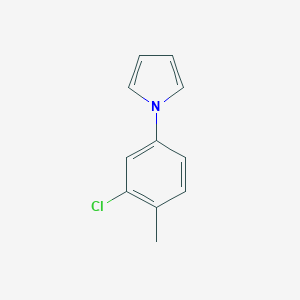
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMAP and is widely used in various fields such as organic chemistry, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is based on its ability to act as a Lewis base. DMAP can form a complex with various electrophiles such as carboxylic acids, esters, and acyl chlorides, which enhances their reactivity and facilitates the reaction. DMAP can also act as a nucleophile and attack electrophiles such as imines, which leads to the formation of new bonds.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has no known biochemical or physiological effects as it is primarily used as a reagent in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde in laboratory experiments is its ability to catalyze various reactions efficiently. DMAP is also readily available and relatively inexpensive, making it an attractive option for researchers. However, DMAP is highly toxic and should be handled with care. It can also cause skin irritation and respiratory problems if inhaled.
Direcciones Futuras
There are several future directions for 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde research. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules. Additionally, the potential use of DMAP in the development of new materials such as polymers and nanoparticles is also an area of interest for future research.
Conclusion:
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a versatile chemical compound that has a wide range of applications in scientific research. Its ability to catalyze various reactions efficiently makes it an attractive option for researchers in organic chemistry, biochemistry, and medicinal chemistry. While DMAP has no known biochemical or physiological effects, it should be handled with care due to its toxicity. Future research on DMAP is focused on the development of new synthetic methods, the application of DMAP in the synthesis of new pharmaceuticals and bioactive molecules, and the potential use of DMAP in the development of new materials.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde can be achieved through a variety of methods. One common method involves the reaction of 2,5-dimethylpyrrole with 4-pyridinecarboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,5-dimethylpyrrole with 4-formylpyridine in the presence of a base such as sodium hydride.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research. One of the main applications is in organic chemistry, where it is widely used as a catalyst in various reactions such as the acylation of alcohols and amines, the esterification of carboxylic acids, and the transesterification of esters. In biochemistry, DMAP is used as a reagent for the activation of carboxylic acids and the synthesis of peptides. In medicinal chemistry, DMAP is used as a building block for the synthesis of various pharmaceuticals.
Propiedades
IUPAC Name |
2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJPEVRYNYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)

![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B472182.png)
![5-chloro-N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B472186.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B472193.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B472210.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B472247.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B472359.png)

![5-(2,6-Dimethyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472447.png)
![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)
![1-[4-(Hexylsulfanyl)phenyl]ethanone](/img/structure/B472502.png)